Mebolazine

Catalog No.
S534863
CAS No.
3625-07-8
M.F
C42H68N2O2
M. Wt
633.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mebolazine

CAS Number

3625-07-8

Product Name

Mebolazine

IUPAC Name

(2R,3E,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

Molecular Formula

C42H68N2O2

Molecular Weight

633.0 g/mol

InChI

InChI=1S/C42H68N2O2/c1-25-23-37(3)27(9-11-29-31(37)13-17-39(5)33(29)15-19-41(39,7)45)21-35(25)43-44-36-22-28-10-12-30-32(38(28,4)24-26(36)2)14-18-40(6)34(30)16-20-42(40,8)46/h25-34,45-46H,9-24H2,1-8H3/b43-35+,44-36+/t25-,26-,27+,28+,29-,30-,31+,32+,33+,34+,37+,38+,39+,40+,41+,42+/m1/s1

InChI Key

POPWFGNRCCUJGU-RSSVFQIBSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Mebolazine; Dimetazin; Roxilon;

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)(C)O)C

Isomeric SMILES

C[C@H]1/C(=N/N=C\2/[C@@H](C[C@@]3([C@@H]4[C@H]([C@H]5[C@@]([C@](CC5)(O)C)(CC4)C)CC[C@H]3C2)C)C)/C[C@H]6[C@](C1)([C@@H]7[C@H]([C@H]8[C@@]([C@](CC8)(O)C)(CC7)C)CC6)C

The exact mass of the compound Mebolazine is 632.5281 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mebolazine (CAS 3625-07-8), also known as dimethazine, is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). Its defining characteristic is a unique dimeric structure where two molecules of methasterone are linked by an azine bridge at the 3-position of the A-ring. This compound is reported to function as a prodrug, metabolically cleaving in vivo to release its active monomer, methasterone. Historically described as having an anabolic-to-androgenic ratio of 210:96, its procurement is relevant for studies requiring a distinct orally administered AAS, particularly for research into steroid metabolism, prodrug activation, and as an analytical reference standard.

Direct substitution of Mebolazine with its active monomer, methasterone, is scientifically unsound for controlled studies. Mebolazine's dimeric structure and its function as a prodrug introduce distinct pharmacokinetic variables. The azine bond must undergo in vivo cleavage to release methasterone, a process that inherently alters the absorption, distribution, metabolism, and excretion (ADME) profile compared to the direct administration of methasterone. Studies have demonstrated that Mebolazine degrades to methasterone, confirming the prodrug pathway. Therefore, researchers investigating metabolic activation, oral bioavailability, or developing analytical detection methods cannot expect identical outcomes by substituting Mebolazine with methasterone, as the delivery and release mechanism of the active compound are fundamentally different.

Distinct Anabolic-to-Androgenic Ratio Compared to Common Androgens

Mebolazine is reported to possess an anabolic-to-androgenic ratio of 210:96. This differentiates it from testosterone, which has a baseline ratio of approximately 100:100, and its own active metabolite, methasterone, which is reported to have a more separated ratio of 400:20. This specific activity profile makes Mebolazine a relevant compound for studies where a defined and potent anabolic effect, coupled with significant androgenic activity, is required.

Evidence DimensionAnabolic:Androgenic Ratio
Target Compound Data210:96
Comparator Or BaselineTestosterone (~100:100), Methasterone (400:20)
Quantified DifferenceMebolazine exhibits approximately 2.1 times the anabolic activity relative to its androgenic activity, a different profile from testosterone's balanced 1:1 ratio and methasterone's 20:1 ratio.
ConditionsData derived from animal assays (rat levator ani muscle and ventral prostate weights) as is standard for AAS classification.

For comparative pharmacology or endocrinology studies, this specific ratio provides a distinct profile that is not interchangeable with other common androgens, justifying its specific selection.

Structural Uniqueness: A Dimer Requiring In Vivo Dissociation for Activity

Mebolazine's structure is unique among anabolic steroids as it is a homodimer of methasterone linked by an azine bond. This chemical feature necessitates metabolic processing—specifically, cleavage of the azine bridge—to release the two active methasterone molecules. This contrasts with all monomeric steroids, such as methasterone itself or methyltestosterone, which are active upon absorption without requiring a preliminary dissociation step. The dissociation process is a key pharmacokinetic event that influences the compound's activity profile.

Evidence DimensionMolecular Structure and Activation Mechanism
Target Compound DataDimer requiring in vivo azine bond cleavage (dissociation) to become active.
Comparator Or BaselineMonomeric steroids (e.g., Methasterone, Methyltestosterone) are directly active.
Quantified DifferenceOne mole of Mebolazine releases two moles of active Methasterone post-metabolism, a stoichiometric and mechanistic differentiation from any monomeric AAS.
ConditionsIn vivo metabolic processes in biological systems.

This prodrug characteristic is critical for researchers studying drug metabolism, controlled release, or the pharmacokinetics of dimeric compounds, making it an essential and non-substitutable tool for such investigations.

Precursor for Specific Metabolite Generation in Analytical and Forensic Chemistry

Metabolism studies confirm that Mebolazine is a precursor to methasterone and its subsequent metabolites. An in vitro and in vivo study using human liver microsomes and a chimeric mouse model identified methasterone and six of its known metabolites following the administration of Mebolazine. This makes Mebolazine a valuable starting material for generating a full suite of methasterone-related metabolites for use as analytical standards. Procuring methasterone alone would not allow for the study of the metabolic conversion from the dimeric prodrug, a key step in identifying Mebolazine use.

Evidence DimensionMetabolic Profile Generation
Target Compound DataProduces methasterone and its full downstream metabolite profile (M1-M6) through in vivo or in vitro systems.
Comparator Or BaselineAdministering methasterone directly bypasses the initial prodrug cleavage step.
Quantified DifferenceProvides the parent compound (Mebolazine) and the full metabolic cascade, whereas methasterone provides only the downstream cascade.
ConditionsHuman liver microsomes and uPA(+/+)-SCID chimeric mouse model.

For anti-doping laboratories and forensic toxicologists, procuring Mebolazine is necessary to develop and validate detection methods for its specific use, as simply screening for methasterone metabolites would be insufficient to prove administration of the dimeric prodrug.

Pharmacokinetic and Prodrug Metabolism Studies

Mebolazine serves as a model compound for investigating the in vivo cleavage of azine-linked dimers. Its use is indicated in studies designed to characterize the rate and efficiency of prodrug activation and how this delivery mechanism affects the overall ADME profile compared to direct administration of the active monomer, methasterone.

Development of Analytical Reference Standards and Doping Control Assays

As a controlled substance that has been used in dietary supplements, Mebolazine is a critical reference material for forensic and anti-doping laboratories. Its procurement is necessary for developing and validating analytical methods (LC-MS/MS, GC-MS) capable of distinguishing its use from that of its metabolite, methasterone, by identifying unique metabolic markers or the parent compound.

Comparative Endocrinology and Androgen Receptor Signaling Research

With a reported anabolic-to-androgenic ratio of 210:96, Mebolazine is a suitable test article for in vitro or in vivo studies comparing the cellular or physiological effects of androgens with different activity profiles. It allows researchers to investigate the downstream consequences of an AAS that maintains potent androgenic effects alongside its strong anabolic action, in contrast to compounds where these effects are more dissociated.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

632.52807942 Da

Monoisotopic Mass

632.52807942 Da

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

69C642I19V

Wikipedia

Mebolazine

Dates

Last modified: 08-15-2023

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